molecular formula C8H16 B155913 Ethylcyclohexane CAS No. 1678-91-7

Ethylcyclohexane

Cat. No. B155913
CAS RN: 1678-91-7
M. Wt: 112.21 g/mol
InChI Key: IIEWJVIFRVWJOD-UHFFFAOYSA-N
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Description

Ethylcyclohexane (ECH) is a hydrocarbon compound that is a derivative of cyclohexane with an ethyl group attached to the cyclohexane ring. It is a model compound for cycloalkanes with long alkyl side-chains and is representative of components found in endothermic hydrocarbon fuels .

Synthesis Analysis

The synthesis of ethylcyclohexane is not directly discussed in the provided papers. However, its derivatives and related compounds have been synthesized and studied. For instance, copolymerization of ethylene with cyclohexene (CHE) has been catalyzed by nonbridged half-titanocenes containing aryloxo ligands, which is a related process that could potentially be adapted for the synthesis of ethylcyclohexane derivatives .

Molecular Structure Analysis

Ethylcyclohexane has a cyclohexane ring with an ethyl group substituent. The molecular structure of cyclohexane derivatives, including ethylcyclohexane, has been extensively studied. Cyclohexane itself has a predominant stable configuration known as the chair form. The addition of an ethyl group to form ethylcyclohexane introduces conformational changes, which have been investigated both experimentally and computationally .

Chemical Reactions Analysis

The chemical reactions of ethylcyclohexane include its pyrolysis and oxidation. Pyrolysis kinetics and mechanisms have been studied, revealing that at certain temperatures, the pyrolysis process conforms to first-order kinetics with specific Arrhenius parameters . Oxidation studies in a jet-stirred reactor have shown that ethylcyclohexane exhibits significant low-temperature reactivity with a marked negative temperature coefficient behavior .

Physical and Chemical Properties Analysis

Ethylcyclohexane exhibits multiple mechanical relaxations above the glass transition temperature, indicating a complex dynamic behavior. This includes a main structural process and two additional processes that may have an intramolecular origin . Dielectric studies have also characterized the relaxational features of ethylcyclohexane in its fluid, supercooled liquid, and glassy states . The thermodynamic properties, such as heat capacity and the effects of geometrical tautomerism, have been measured and compared with calculated values .

Scientific Research Applications

  • Oxidation Reactivity Studies Ethylcyclohexane exhibits significant low-temperature reactivity, especially in the negative temperature coefficient area. Studies have shown its oxidation in a jet-stirred reactor, revealing important insights into its behavior under varying temperatures and pressures (Husson et al., 2012). Additionally, its low-temperature oxidation reactivity, especially in the presence of synchrotron vacuum ultraviolet photoionization mass spectrometry, highlights its distinct chemical properties (Zou et al., 2020).

  • Mechanical and Dynamic Behavior Analysis Ethylcyclohexane displays multiple mechanical relaxations above its glass transition temperature, indicating complex dynamic behavior. This aspect is crucial in understanding the material properties of ethylcyclohexane in different states, from fluid to supercooled liquid and glassy states (Mandanici & Cutroni, 2007; Mandanici, Huang, Cutroni, & Richert, 2008).

  • Pyrolysis and Kinetic Modeling The pyrolysis kinetics of ethylcyclohexane have been extensively studied, revealing its behavior under various temperatures and time frames. This research is fundamental in understanding the thermal decomposition of ethylcyclohexane and its potential applications in fuel and energy sectors (Dai et al., 2020; Wang et al., 2015).

  • Radiolysis in Liquid Media Research into the effects of olefins on the radiolysis of liquid cyclohexane has implications for understanding the behavior of ethylcyclohexane under irradiation, which can be crucial in certain chemical processes and industrial applications (Cramer & Piet, 1970).

  • Catalytic Reactions Studies on the reactions of ethylcyclohexane on various catalysts provide insights into its isomerization and hydrocracking mechanisms, essential for refining processes in the chemical industry (Weitkamp & Ernst, 1985).

  • Microbial Degradation Studies Investigations into the microbial degradation and assimilation of ethylcyclohexane and similar compounds offer perspectives on environmental remediation and biodegradation processes (Beam & Perry, 1974).

  • High-temperature Transformations The study of ethylcyclohexane's transformations at high temperatures in the presence of catalysts and hydrogen sheds light on its potential in petrochemical applications and fuel technology (Shuikin, Minachev, Vinogradov, & Egorov, 1958).

  • Synthesis Applications Ethylcyclohexane's involvement in the synthesis of specific compounds, such as attractants for fruit flies, underscores its role in chemical synthesis and organic chemistry (Raw & Jang, 2000).

  • Plasma Polymer Thin Film Production The production of N-doped ethylcyclohexane plasma polymer thin films demonstrates its potential in materials science and nanotechnology (Seo, Cho, & Boo, 2014).

  • Copolymerization Processes Research on the copolymerization of ethylcyclohexane with other compounds, such as ethylene, highlights its importance in polymer chemistry and the development of new materials (Mani & Burns, 1993).

  • Hydroconversion and Catalysis Ethylcyclohexane hydroconversion in zeolites and the insights from microkinetic modeling help in understanding catalysis and refining processes, crucial for the petrochemical industry (Gutierrez-Acebo et al., 2021).

  • Ignition Process in Engine Models The study of ethylcyclohexane's ignition process in motored engines is vital for its potential application in fuel technology and combustion studies (Kang et al., 2015).

  • Fischer-Tropsch Synthesis Involvement Ethylcyclohexane plays a role in Fischer-Tropsch synthesis over Ru catalysts, providing insights into hydrocarbon chain growth mechanisms, crucial for synthetic fuel production (Ekerdt & Bell, 1980).

  • Glass Formation Studies The formation of kinetically stable glasses from ethylcyclohexane through vapor deposition has implications in the field of materials science, particularly in understanding glass transition and stability (Chua et al., 2015).

  • Effects on Fruits and Vegetables Although indirectly related, the use of 1-methylcyclopropene (1-MCP) in fruits and vegetables, a compound structurally related to cyclohexane derivatives like ethylcyclohexane, provides insights into the role of similar compounds in agricultural applications (Watkins, 2006).

Safety And Hazards

Ethylcyclohexane is highly flammable and may be fatal if swallowed and enters airways . It is advised to avoid inhaling the substance/mixture and to avoid generating vapors/aerosols . It is also recommended to keep away from open flames, hot surfaces, and sources of ignition .

Future Directions

Ethylcyclohexane has potential applications in the synthesis of organic-inorganic hybrid polymer thin films by plasma-enhanced chemical vapor deposition . It is also being studied for its hydroconversion in EU-1 Zeolite . The global ethylcyclohexane market size is expected to grow in the future .

properties

IUPAC Name

ethylcyclohexane
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InChI

InChI=1S/C8H16/c1-2-8-6-4-3-5-7-8/h8H,2-7H2,1H3
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InChI Key

IIEWJVIFRVWJOD-UHFFFAOYSA-N
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Canonical SMILES

CCC1CCCCC1
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Molecular Formula

C8H16
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DSSTOX Substance ID

DTXSID1051779
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Molecular Weight

112.21 g/mol
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Physical Description

Ethyl cyclohexane appears as a colorless liquid. (USCG, 1999), Colorless liquid; [CAMEO] Very faintly yellow-green liquid; [MSDSonline]
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Boiling Point

269 °F at 760 mmHg (USCG, 1999)
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Flash Point

95 °F (USCG, 1999)
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Density

0.788 at 68 °F (USCG, 1999) - Less dense than water; will float
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Vapor Pressure

31.02 mmHg (USCG, 1999), 12.8 [mmHg]
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Product Name

Ethylcyclohexane

CAS RN

1678-91-7
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Record name ETHYLCYCLOHEXANE
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Melting Point

-168 °F (USCG, 1999)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethylcyclohexane
Reactant of Route 2
Ethylcyclohexane
Reactant of Route 3
Ethylcyclohexane
Reactant of Route 4
Ethylcyclohexane
Reactant of Route 5
Ethylcyclohexane
Reactant of Route 6
Ethylcyclohexane

Citations

For This Compound
5,780
Citations
Z Tian, Y Zhang, F Yang, L Pan, X Jiang… - Energy & fuels, 2014 - ACS Publications
… Ethylcyclohexane and n-propylcyclohexane have shorter … ethylcyclohexane, n-propylcyclohexane, and n-butylcyclohexane are in the order of n-propylcyclohexane > ethylcyclohexane …
Number of citations: 44 pubs.acs.org
Z Wang, H Bian, Y Wang, L Zhang, Y Li… - Proceedings of the …, 2015 - Elsevier
To get a better understanding of the combustion chemistry of cycloalkanes with long side chain, the pyrolysis of ethylcyclohexane (ECH) was studied in a flow reactor at atmospheric …
Number of citations: 48 www.sciencedirect.com
HB Ning, CM Gong, NX Tan, ZR Li, XY Li - Combustion and Flame, 2015 - Elsevier
To get a better understanding of low temperature oxidation chemistry of long-side-chain cycloalkanes, the low- and intermediate-temperature oxidation mechanisms and kinetics of …
Number of citations: 39 www.sciencedirect.com
JL Heidman, C Tsonopoulos, CJ Brady… - AIChE …, 1985 - Wiley Online Library
… Henry’s constants for ethylbenzene, ethylcyclohexane, and noctane in water were derived as in Part I of this work (TW, 1983) and are presented in Figure 7. The temperature …
Number of citations: 236 aiche.onlinelibrary.wiley.com
B Husson, O Herbinet, PA Glaude… - The Journal of …, 2012 - ACS Publications
An experimental study of the oxidation of ethylcyclohexane has been performed in a jet-stirred reactor with online gas chromatography, under quasi-atmospheric pressure (800 Torr), at …
Number of citations: 52 pubs.acs.org
DJ Luning Prak, AL Mungan, JS Cowart… - Journal of Chemical & …, 2018 - ACS Publications
… of binary mixtures of ethylcyclohexane or methylcyclohexane with either n-dodecane … ethylcyclohexane in n-dodecane mixtures where increasing the mole fraction of ethylcyclohexane …
Number of citations: 23 pubs.acs.org
Y Dai, W Zhao, H Xie, Y Guo, W Fang - Journal of Analytical and Applied …, 2020 - Elsevier
Ethylcyclohexane is a representative component of endothermic hydrocarbon fuel. The present work involved a comprehensive investigation of the pyrolysis process of …
Number of citations: 10 www.sciencedirect.com
D Li, J Wang, Y Gao, X Zhan, M Li… - Journal of Chemical & …, 2019 - ACS Publications
… In this work, ethylcyclohexane is used as a reference molecule for modeling the cycloalkane … laurate, and ethyl myristate, blended with ethylcyclohexane and prepared a series of binary …
Number of citations: 13 pubs.acs.org
Z Wang, L Zhao, Y Wang, H Bian, L Zhang… - Combustion and …, 2015 - Elsevier
… Ethylcyclohexane (ECH) is a model compound for cycloalkanes with long alkyl side-chains. A … The focus of this work is ethylcyclohexane (ECH), as a model compound for cycloalkanes …
Number of citations: 75 www.sciencedirect.com
J Zou, X Zhang, Y Li, L Ye, L Xing, W Li, C Cao… - Combustion and …, 2020 - Elsevier
… In this work, the oxidation of ethylcyclohexane was studied in … oxidation model of ethylcyclohexane. The present model can … experimental work of ethylcyclohexane oxidation. …
Number of citations: 33 www.sciencedirect.com

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